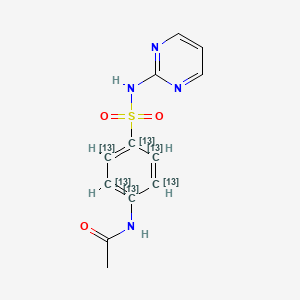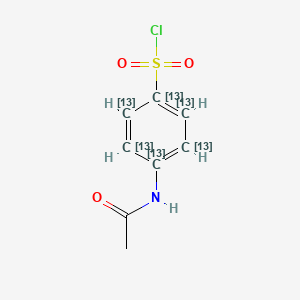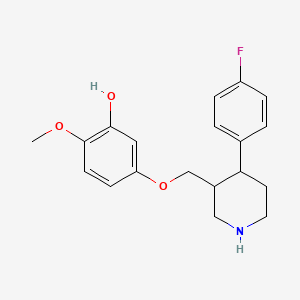
4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C19H22FNO3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution and Synthesis Applications
Piperidine and its derivatives are known for undergoing nucleophilic aromatic substitution reactions, which are crucial for the synthesis of various pharmacologically active compounds. For instance, the reaction of piperidine with nitro-aromatic compounds has been explored to understand the kinetics and mechanisms underlying these transformations, highlighting the importance of piperidine derivatives in synthetic organic chemistry (Pietra & Vitali, 1972).
Pharmacophoric Contributions in Drug Discovery
Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, constitute critical pharmacophoric groups in several antipsychotic agents. Research indicates that these structural motifs can enhance the potency and selectivity of binding affinity at D2-like receptors, which are key targets in treating disorders such as schizophrenia and Parkinson's disease (Sikazwe et al., 2009).
Opioid Receptor Modulation
The 4-anilidopiperidine class, including compounds like ohmefentanyl, has been studied for its unique activity at opioid receptors. This research has focused on the stereochemistry of these compounds and their implications for understanding ligand-receptor interactions and developing novel pharmacophores for opioid receptor modulation (Brine et al., 1997).
Piperidine Derivatives as Therapeutic Agents
Piperidine derivatives have been extensively reviewed for their therapeutic applications across a wide spectrum of diseases, including neuropsychiatric disorders and infections. These compounds have shown potential as novel antineoplastic agents, highlighting their significant cytotoxic properties and potential for tumor-selective toxicity (Hossain et al., 2020). Additionally, the Piper genus has been identified as a source of pharmacological compounds for developing effective, safe, and inexpensive treatments for diseases like leishmaniasis, underscoring the therapeutic potential of natural piperidine-containing compounds (Peixoto et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine' involves the reaction of 4-fluorobenzaldehyde with 4-methoxy-3-hydroxybenzyl alcohol to form the corresponding ether intermediate. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-methoxy-3-hydroxybenzyl alcohol", "piperidine", "suitable catalyst" ], "Reaction": [ "Step 1: Reaction of 4-fluorobenzaldehyde with 4-methoxy-3-hydroxybenzyl alcohol in the presence of a suitable solvent and base to form the corresponding ether intermediate.", "Step 2: Purification of the ether intermediate by column chromatography.", "Step 3: Reaction of the ether intermediate with piperidine in the presence of a suitable catalyst to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |
CAS-Nummer |
112058-89-6 |
Molekularformel |
C19H22FNO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
5-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
InChI |
InChI=1S/C19H22FNO3/c1-23-19-7-6-16(10-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1 |
InChI-Schlüssel |
HEJVUVGUVCOISV-YOEHRIQHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O |
SMILES |
COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Synonyme |
5-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-2-methoxy-phenol; BRL 36583A; (-)-trans 4-(4-Fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl) piperidine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)
![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)
![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/no-structure.png)
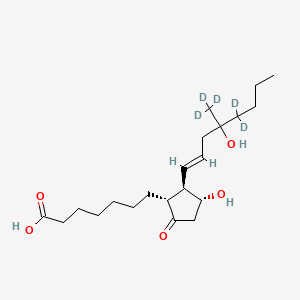
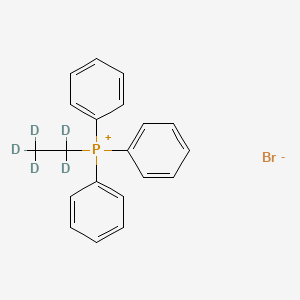


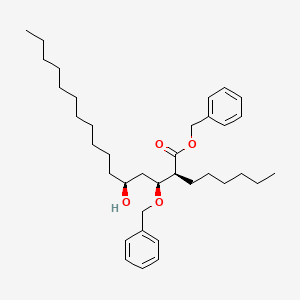
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)

